molecular formula C12H10N2OS B3199827 [4-(1-Benzofuran-2-yl)-1,3-thiazol-2-yl]methanamine CAS No. 1017156-27-2

[4-(1-Benzofuran-2-yl)-1,3-thiazol-2-yl]methanamine

Cat. No.: B3199827
CAS No.: 1017156-27-2
M. Wt: 230.29 g/mol
InChI Key: MPATYEYGEXMJGI-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(1-Benzofuran-2-yl)-1,3-thiazol-2-yl]methanamine typically involves the formation of the benzofuran and thiazole rings followed by their coupling

For example, the benzofuran ring can be synthesized through a cyclization reaction involving a phenol derivative and a suitable aldehyde or ketone under acidic or basic conditions. The thiazole ring can be formed through a cyclization reaction involving a thiourea derivative and a haloketone or haloaldehyde. The final step involves coupling the benzofuran and thiazole rings through a condensation reaction, often using a base such as sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

[4-(1-Benzofuran-2-yl)-1,3-thiazol-2-yl]methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the benzofuran or thiazole rings are replaced with other groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogens, alkylating agents, and other electrophiles under various conditions depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, such as halogens, alkyl groups, or aryl groups, onto the benzofuran or thiazole rings.

Scientific Research Applications

Chemistry

In chemistry, [4-(1-Benzofuran-2-yl)-1,3-thiazol-2-yl]methanamine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound has shown potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties. Studies have demonstrated its ability to inhibit the growth of certain bacteria and viruses, as well as its cytotoxic effects on cancer cells .

Medicine

In medicinal chemistry, this compound is being investigated for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a promising candidate for drug development, particularly in the treatment of infectious diseases and cancer .

Industry

In the industrial sector, this compound is used in the synthesis of advanced materials, such as polymers and dyes. Its unique chemical properties make it suitable for applications in electronics, coatings, and other high-performance materials .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[4-(1-Benzofuran-2-yl)-1,3-thiazol-2-yl]methanamine is unique due to its combination of the benzofuran and thiazole rings, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2OS/c13-6-12-14-9(7-16-12)11-5-8-3-1-2-4-10(8)15-11/h1-5,7H,6,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPATYEYGEXMJGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C3=CSC(=N3)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[4-(1-Benzofuran-2-yl)-1,3-thiazol-2-yl]methanamine
Reactant of Route 2
[4-(1-Benzofuran-2-yl)-1,3-thiazol-2-yl]methanamine
Reactant of Route 3
[4-(1-Benzofuran-2-yl)-1,3-thiazol-2-yl]methanamine
Reactant of Route 4
[4-(1-Benzofuran-2-yl)-1,3-thiazol-2-yl]methanamine
Reactant of Route 5
[4-(1-Benzofuran-2-yl)-1,3-thiazol-2-yl]methanamine
Reactant of Route 6
[4-(1-Benzofuran-2-yl)-1,3-thiazol-2-yl]methanamine

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